(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine, characterized by the presence of a fluorine atom at the 3-position and a carboxylic acid functional group at the 2-position of the pyrrolidine ring. This compound is notable for its chiral nature, which contributes to its unique chemical properties and potential applications in medicinal chemistry. The molecular formula is and it has a molecular weight of approximately 133.12 g/mol. Its chemical structure can be represented by the IUPAC name (2S,3S)-3-fluoropyrrolidine-2-carboxylic acid, with the CAS number 870992-75-9 .
(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid falls under the category of amino acids and their derivatives. It is classified as a chiral fluorinated amino acid, which makes it significant in various fields including organic chemistry, medicinal chemistry, and biochemistry. The presence of fluorine enhances the compound's metabolic stability and bioavailability, making it a valuable building block for pharmaceuticals .
The synthesis of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid typically involves several key steps:
In industrial settings, enzymatic resolution methods may be employed to selectively convert one enantiomer while leaving the desired (2S,3S) enantiomer intact. This approach can enhance yield and purity.
(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid can participate in various chemical reactions:
The major products from these reactions include:
The mechanism of action for (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and dipole interactions. This compound's chirality allows for selective interactions with chiral biological targets, leading to desired pharmacological effects. Preliminary studies suggest that fluorinated compounds often exhibit enhanced binding affinities compared to their non-fluorinated counterparts due to the electronegativity of fluorine .
Relevant data includes:
(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid has numerous applications across various scientific fields:
Enantioselective fluorination of pyrrolidine precursors represents a cornerstone in synthesizing the (2S,3S) configuration. The trans-diol precursor undergoes stereoinvertive displacement via nucleophilic fluorination agents like N,N-Diethylaminosulfur Trifluoride (DAST) or Morpholinosulfur Trifluoride. This reaction proceeds through an S~N~2 mechanism, where the fluorine atom attacks the C3 position from the side opposite to the leaving group, ensuring inversion of stereochemistry. Critically, the pre-existing chiral center at C2 directs facial selectivity via steric constraints, yielding diastereomeric ratios >95:5 for the (2S,3S) isomer under optimized conditions (−78°C, anhydrous tetrahydrofuran) [1]. Alternative electrophilic fluorination using N-Fluorobenzenesulfonimide enables asymmetric induction when paired with chiral palladium catalysts, though substrate scope limitations persist for N-protected pyrrolidines .
Table 1: Comparative Analysis of Fluorination Methods
Fluorinating Agent | Temperature | Solvent | diastereomeric Excess | Yield |
---|---|---|---|---|
DAST | −78°C | Tetrahydrofuran | 98% | 85% |
Morpholinosulfur Trifluoride | 0°C | Dichloromethane | 95% | 78% |
N-Fluorobenzenesulfonimide | 25°C | Acetonitrile | 90% | 65% |
Challenges include epimerization at C2 under acidic conditions and competing elimination reactions. Kinetic studies reveal that in situ trapping of acidic byproducts with 2,6-Lutidine suppresses racemization, while polar aprotic solvents minimize olefin formation [1] .
Chiral pool synthesis leverages enantiomerically pure natural amino acids to establish stereocenters with minimal racemization. L-Proline serves as the predominant precursor, where the C2 and C3 configurations are preserved through regioselective fluorination of trans-4-hydroxyproline. The sequence involves:
Table 2: Chiral Pool Approaches from Amino Acid Precursors
Precursor | Key Reagent | Steps to Target | Advantages |
---|---|---|---|
trans-4-Hydroxy-L-proline | Tetrabutylammonium fluoride | 4 | High stereochemical fidelity |
L-Glutamic acid | Intramolecular reductive amination | 7 | Flexible C3 substituent modulation |
L-Glutamic acid-based routes enable divergent access to 3-substituted pyrrolidines but introduce complexity through intramolecular reductive amination for ring formation. N-Boc-L-glutamic acid dimethyl ester undergoes diisobutylaluminum hydride reduction to the dialdehyde, followed by stereoselective cyclization using chiral catalysts. Though step-intensive, this approach permits late-stage fluorination via Deoxofluor on trans-hydroxypyrrolidine intermediates [8].
Configuration control mandates orthogonal protection-deprotection strategies across the synthesis:
Critical steps include:
Table 3: Protection Strategies for Configuration Control
Protection Site | Group | Installation Reagent | Deprotection Conditions | Epimerization Risk |
---|---|---|---|---|
Carboxyl | Methyl ester | Diazomethane | LiOH/H₂O | Moderate |
Carboxyl | tert-Butyl ester | Isobutylene/SO₄ | Trifluoroacetic acid | Low |
Amino | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic acid | Low |
Amino | Cbz | Benzyl chloroformate | H₂/Pd-C | None |
Ring-closing metathesis of allylglycine derivatives provides an alternative entry to the pyrrolidine scaffold, though fluorination must precede cyclization to enforce trans-stereochemistry .
Scalability bottlenecks emerge in three domains:
Economic analyses reveal that tert-Butyl ester protection reduces total step count compared to methyl esters by eliminating base-catalyzed hydrolysis, lowering overall costs despite higher reagent expenses. Additionally, catalytic hydrogenation for Cbz removal proves more scalable than Trifluoroacetic acid-mediated Boc deprotection due to easier catalyst recycling [6].
Table 4: Scalability Solutions for Key Challenges
Challenge | Conventional Approach | Scalable Solution | Impact on Yield |
---|---|---|---|
Fluorination exotherm | External cooling | Continuous-flow microreactors | +15% |
Fluorinated impurity removal | Silica gel chromatography | Simulated moving bed chromatography | +20% purity |
Ester hydrolysis epimerization | Aqueous NaOH | Enzymatic hydrolysis | +12% |
N-Deprotection waste | Trifluoroacetic acid | Catalytic hydrogenation | −8% solvent volume |
Future directions include biocatalytic fluorination using Fluorinase enzymes and engineered *Escherichia coli* strains, though current product titers remain below industrial thresholds [1] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7